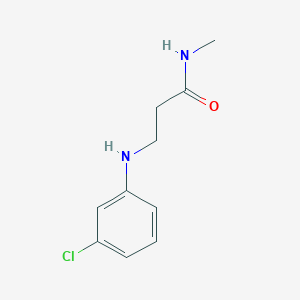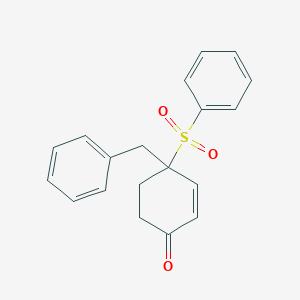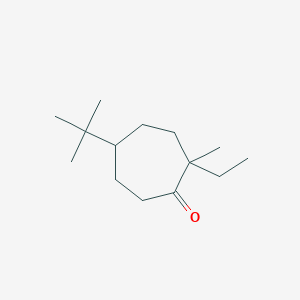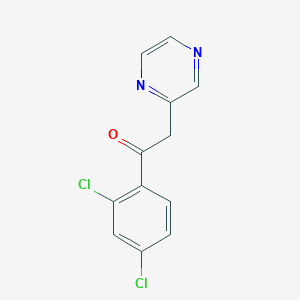![molecular formula C18H25NO5 B14420353 But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate CAS No. 84972-18-9](/img/structure/B14420353.png)
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate is an organic compound with a complex structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves multiple steps. One common method includes the reaction of but-2-yn-1-ol with 3,4-diethoxy-5-(ethoxymethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a carbamate.
3-Iodo-2-propynyl butylcarbamate: Contains an iodine atom and is used as a preservative.
Uniqueness
Its combination of an alkyne group with a carbamate moiety makes it versatile for various chemical transformations and applications .
Propriétés
| 84972-18-9 | |
Formule moléculaire |
C18H25NO5 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
but-2-ynyl N-[3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H25NO5/c1-5-9-10-24-18(20)19-15-11-14(13-21-6-2)17(23-8-4)16(12-15)22-7-3/h11-12H,6-8,10,13H2,1-4H3,(H,19,20) |
Clé InChI |
JQTLECWGKRNNDL-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)


![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/no-structure.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)




![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)

